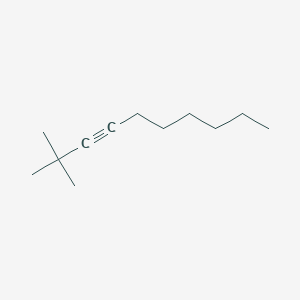![molecular formula C19H24N4O4S B8360971 methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8360971.png)
methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thieno[2,3-d]pyrimidine core, and various substituents that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the thieno[2,3-d]pyrimidine core can be reduced to alcohols.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives .
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new medications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .
作用机制
The mechanism of action of methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular potential.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
Uniqueness
Methyl 6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of a pyrazole ring and a thieno[2,3-d]pyrimidine core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H24N4O4S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H24N4O4S/c1-9(2)8-23-17-15(16(24)22(5)19(23)26)14(18(25)27-6)13(28-17)7-12-10(3)20-21-11(12)4/h9H,7-8H2,1-6H3,(H,20,21) |
InChI 键 |
NQEIFPNSZKMSFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(2,4-Dichlorophenyl)sulfinyl-4-nitro-2-thienyl]ethanone](/img/structure/B8360891.png)


![alpha-(1-{[2-(4-Methoxyphenyl)-ethyl]amino}-1-methylethyl)benzenemethanol](/img/structure/B8360914.png)

![5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole](/img/structure/B8360929.png)
![2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(1H-1,2,3-triazol-1-ylmethyl)-phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8360936.png)






![6-(6-Methoxy-[1,5]naphthyridin-4-yl)-hexanal](/img/structure/B8360991.png)
